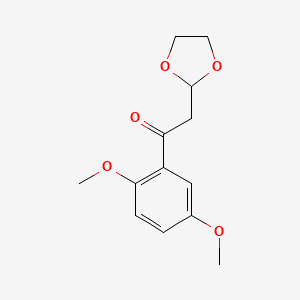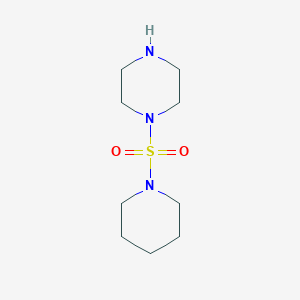
1-(Piperidin-1-ylsulfonyl)piperazine
Overview
Description
“1-(Piperidin-1-ylsulfonyl)piperazine” is a chemical compound with a molecular weight of 233.33 . It has the IUPAC name 1-(1-piperidinylsulfonyl)piperazine . The InChI code for this compound is 1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(Piperidin-1-ylsulfonyl)piperazine” is represented by the InChI code 1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2 .Chemical Reactions Analysis
Piperazine derivatives show a wide range of biological and pharmaceutical activity . The synthesis of these derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Piperidin-1-ylsulfonyl)piperazine” include a molecular weight of 233.33 . The compound has the IUPAC name 1-(1-piperidinylsulfonyl)piperazine and the InChI code 1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2 .Scientific Research Applications
Synthesis and Biological Evaluation
1-(Piperidin-1-ylsulfonyl)piperazine and its derivatives have been explored for their potential in various scientific research domains, particularly in medicinal chemistry for the development of new therapeutic agents. The synthesis and evaluation of these compounds have shown promising biological activities, including acting as antagonists or inhibitors for specific receptors or enzymes, thus providing a basis for drug discovery and development.
α1-Adrenergic Receptor Antagonists : Derivatives of 1-(piperidin-1-ylsulfonyl)piperazine have been designed, synthesized, and evaluated for their α1-adrenergic receptor antagonistic activities. This research indicates potential therapeutic applications in conditions where blocking the α1-adrenergic receptor is beneficial, such as hypertension and certain types of prostate disease (Jia Li et al., 2008).
Acetyl-CoA Carboxylase Inhibitors : Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1/2 (ACC1/2), a key enzyme in fatty acid biosynthesis. These compounds show potential for treating metabolic disorders by reducing hepatic de novo fatty acid synthesis (Tomomichi Chonan et al., 2011).
CGRP Receptor Inhibition : Research has been conducted on the development of potent calcitonin gene-related peptide (CGRP) receptor antagonists. A specific compound demonstrated significant potential in the synthesis of its hydrochloride salt, indicating its usefulness in treating conditions such as migraine through CGRP receptor antagonism (Reginald O. Cann et al., 2012).
HIV-1 Inhibitors : Piperazine-based compounds have been optimized for their pharmacokinetic properties, leading to the development of potent CCR5 antagonists that inhibit HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). Such research paves the way for new treatments for HIV-1 infection (J. Tagat et al., 2001).
Docking Studies and Antiproliferative Activity : Novel derivatives have been synthesized and evaluated for their antitumor properties against various cancer cell lines. Docking studies have helped establish structure-activity relationships, providing insights into the design of more effective anticancer agents (Christos Fytas et al., 2015).
Future Directions
properties
IUPAC Name |
1-piperidin-1-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVEXQQEXRRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301334 | |
| Record name | 1-(piperidin-1-ylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-ylsulfonyl)piperazine | |
CAS RN |
500587-48-4 | |
| Record name | 1-(1-Piperidinylsulfonyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500587-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(piperidin-1-ylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 500587-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





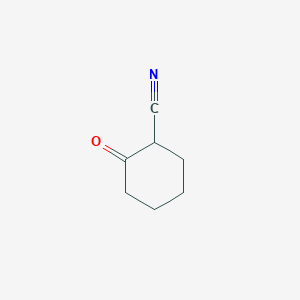



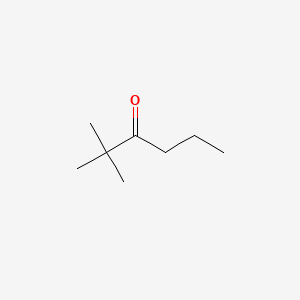


![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)
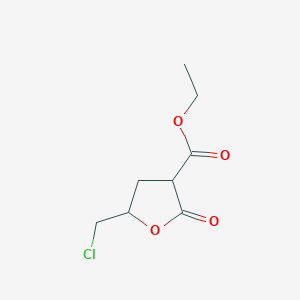
![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)

